3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the triazole ring can interact with metal ions, affecting their biological functions .
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methylphenyl)-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(phenylmethyl)-5-[2-(1-piperidinyl)ethyl]-
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-ethyl-2-methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
110623-26-2 |
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Molecular Formula |
C11H12ClN3S |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
LDFDANAPKSZENI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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